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  • Product: 3-(4-Nitrophenoxy)pyridine
  • CAS: 28232-53-3

Core Science & Biosynthesis

Foundational

3-(4-Nitrophenoxy)pyridine chemical properties and molecular structure

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)pyridine: Chemical Properties, Molecular Structure, and Synthetic Utility Introduction 3-(4-Nitrophenoxy)pyridine is a diaryl ether of significant interest in the fields o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)pyridine: Chemical Properties, Molecular Structure, and Synthetic Utility

Introduction

3-(4-Nitrophenoxy)pyridine is a diaryl ether of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, which links a pyridine ring to a nitrophenyl group via an ether bridge, provides a unique combination of electronic and steric properties. The pyridine moiety, a common scaffold in numerous FDA-approved drugs, imparts polarity and potential for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[1][2] Concurrently, the 4-nitrophenoxy group serves as a versatile synthetic handle; the electron-withdrawing nitro group activates the phenyl ring and can be readily reduced to an amine, opening extensive avenues for further functionalization.[3] This guide offers a comprehensive overview of the chemical properties, molecular structure, and practical applications of 3-(4-nitrophenoxy)pyridine for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-(4-nitrophenoxy)pyridine are dictated by its constituent parts: a pyridine ring, a nitro-substituted benzene ring, and a bridging ether oxygen. The molecule is achiral.[4] Key identifiers and computed physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(4-nitrophenoxy)pyridine[5]
CAS Number 28232-53-3[5]
Molecular Formula C₁₁H₈N₂O₃[4][5]
Molecular Weight 216.19 g/mol [4][5]
SMILES C1=CC(=CN=C1)OC2=CC=C(C=C2)[O-][5]
InChI InChI=1S/C11H8N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h1-8H[4][5]
InChIKey BXRQEJKKEDDSBF-UHFFFAOYSA-N[4][5]
XLogP3 2.2[5]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 2PubChem

The structure consists of two aromatic rings connected by an ether linkage. The dihedral angle between the planes of the pyridine and nitrophenyl rings is a key conformational feature. While specific crystallographic data for this exact molecule is not publicly available, related structures like 5-nitro-4-(4-methoxyphenoxy)phthalonitrile show a significant twist, with a dihedral angle of 89° between its rings.[6] This non-planar conformation can influence how the molecule fits into biological targets.

Caption: 2D structure of 3-(4-nitrophenoxy)pyridine.

Synthesis and Reactivity

General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route to synthesize diaryl ethers like 3-(4-nitrophenoxy)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing effect of the nitro group, which strongly activates the phenyl ring towards nucleophilic attack.

Causality: The nitro group at the para position delocalizes the negative charge of the Meisenheimer complex intermediate, stabilizing it and lowering the activation energy for the reaction, thus facilitating the displacement of a leaving group (e.g., a halide).

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-hydroxypyridine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve or suspend the reagents.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes (if using NaH, stir until hydrogen evolution ceases) to form the pyridin-3-olate nucleophile.

  • SNAr Reaction: Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.1 eq) to the reaction mixture. Fluorine is the preferred leaving group as the C-F bond cleavage is the rate-determining step, and its high electronegativity makes the ipso-carbon more electrophilic.

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Filter the crude solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxypyridine 3-Hydroxypyridine SNAr SNAr Reaction (DMF, 80-120 °C) 3-Hydroxypyridine->SNAr 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->SNAr Base (K2CO3) Base (K2CO3) Base (K2CO3)->SNAr Workup Aqueous Workup (Precipitation) SNAr->Workup Reaction Completion Purification Purification (Recrystallization) Workup->Purification Product 3-(4-Nitrophenoxy)pyridine Purification->Product Isolated Product

Caption: General workflow for the synthesis of 3-(4-nitrophenoxy)pyridine.

Key Reactivity

The primary site of reactivity for synthetic derivatization is the nitro group. It can be readily reduced to an aniline derivative using standard conditions, such as:

  • Catalytic hydrogenation (H₂, Pd/C)

  • Metal-acid reduction (SnCl₂, HCl)

  • Transfer hydrogenation (hydrazine, Fe/C)

This resulting amino group is a powerful nucleophile, enabling a wide array of subsequent reactions including amide bond formation, sulfonylation, and diazotization, making 3-(4-nitrophenoxy)pyridine a valuable intermediate.[3]

Spectroscopic Characterization Protocol

While a certificate of analysis with specific data is not always provided for this compound by commercial suppliers, its structure can be unequivocally confirmed using standard spectroscopic techniques.

Self-Validating Protocol for Structural Confirmation:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Mass Spec: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • IR: Analyze as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).

  • Data Acquisition:

    • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer.

    • Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • FTIR: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Spectral Features and Data Interpretation:

    • ¹H NMR (predicted):

      • Two doublets in the downfield region (~8.2-8.4 ppm), integrating to 2H, corresponding to the protons ortho to the nitro group (A₂B₂ system).

      • Two doublets further upfield (~7.1-7.3 ppm), integrating to 2H, for the protons meta to the nitro group (A₂B₂ system).

      • Signals for the pyridine ring protons, expected to be complex and spread between ~7.4 and 8.6 ppm.

    • ¹³C NMR (predicted):

      • Approximately 11 distinct signals in the aromatic region (110-165 ppm), accounting for all carbon atoms. The carbon bearing the nitro group will be highly deshielded.

    • Mass Spectrometry:

      • A prominent peak at m/z 217.06, corresponding to the [M+H]⁺ ion. The exact mass should match the calculated value of 216.0535 for the neutral molecule.[5]

    • FTIR (predicted):

      • Strong asymmetric and symmetric N-O stretches for the nitro group at ~1520 cm⁻¹ and ~1345 cm⁻¹, respectively.

      • A strong C-O-C ether stretch around 1250 cm⁻¹.

      • Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast number of therapeutic agents due to its ability to engage in favorable interactions with biological targets and improve pharmacokinetic properties.[1][2][7][8] 3-(4-Nitrophenoxy)pyridine serves as an ideal starting point for building more complex molecules with potential therapeutic value.

Role as a Core Intermediate:

The true value of this molecule lies in its utility as a building block. The strategic placement of the nitro group provides a reliable chemical handle for diversification. Researchers can synthesize a library of derivatives by first reducing the nitro group to an amine and then coupling various acids, sulfonyl chlorides, or other electrophiles to the resulting aniline. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the phenoxy-pyridine core.

Derivatives of nitrophenyl-pyridines and related scaffolds are actively investigated as:

  • Kinase Inhibitors: Many kinase inhibitors, crucial in modern oncology, feature a pyridine core to interact with the hinge region of the ATP binding pocket. The phenoxy group can be modified to occupy adjacent hydrophobic pockets.[3]

  • Antimicrobial and Antiviral Agents: The pyridine nucleus is a common feature in compounds with antimicrobial and antiviral properties.[7]

drug_discovery_flow Scaffold 3-(4-Nitrophenoxy)pyridine (Core Scaffold) Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Scaffold->Reduction Intermediate 3-(4-Aminophenoxy)pyridine (Key Intermediate) Reduction->Intermediate Derivatization Library Synthesis (Amide Coupling, etc.) Intermediate->Derivatization Library Diverse Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identified Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Logical workflow from a core scaffold to a drug candidate.

Conclusion

3-(4-Nitrophenoxy)pyridine is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its molecular structure offers a stable diaryl ether framework, while the combination of a polar pyridine ring and a reactive nitro group provides chemists with the tools needed for rapid and efficient library generation. For researchers in drug discovery, understanding the properties, synthesis, and reactivity of this molecule is key to unlocking its potential in the development of novel therapeutics, particularly in the realm of kinase inhibition and anti-infective agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119902, 3-(4-Nitrophenoxy)pyridine. Available at: [Link]

  • Global Substance Registration System. 3-(4-NITROPHENOXY)PYRIDINE. Available at: [Link]

  • PrepChem. Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine. Available at: [Link]

  • NextSDS. 4-(3-Nitrophenyl)pyridine — Chemical Substance Information. Available at: [Link]

  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o633. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(18), 5589. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 54, 02011. Available at: [Link]

  • Pharmaffiliates. 3-(4-Nitrophenyl)pyridine, CAS No: 4282-46-6. Available at: [Link]

  • Verma, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine and Its Derivatives: Synthesis, Applications and Properties. Available at: [Link]

  • Biological Magnetic Resonance Bank. Pyridine at BMRB, bmse000432. Available at: [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o877–o878. Available at: [Link]

  • Funar-Timofei, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6240. Available at: [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(11), 1153. Available at: [Link]

  • IntechOpen. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Filimonov, S. I., et al. (2023). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2023(1), M1549. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 3-(4-Nitrophenoxy)pyridine: A Comprehensive 1H and 13C NMR Reference Guide

Executive Summary In medicinal chemistry and agrochemical development, the diaryl ether motif is a privileged scaffold. 3-(4-Nitrophenoxy)pyridine (CAS: 28232-53-3) is a critical intermediate in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and agrochemical development, the diaryl ether motif is a privileged scaffold. 3-(4-Nitrophenoxy)pyridine (CAS: 28232-53-3) is a critical intermediate in the synthesis of complex therapeutics and functional materials . Accurate structural elucidation of this molecule is paramount for quality control and downstream synthetic validation. This whitepaper provides an authoritative, theoretically grounded reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 3-(4-Nitrophenoxy)pyridine, detailing the causality behind chemical shifts and outlining a self-validating experimental protocol for data acquisition.

Theoretical Framework: Causality in Chemical Shifts

The NMR spectra of 3-(4-Nitrophenoxy)pyridine are governed by a complex interplay of inductive (-I), resonance (+R/-R), and anisotropic effects. Understanding these mechanisms is essential for accurate spectral assignment rather than relying solely on empirical matching ()[1].

  • The Pyridine Ring (Inductive Deshielding): The highly electronegative nitrogen atom in the pyridine ring exerts a strong inductive (-I) pull on the electron density of the ring. Consequently, the α -protons (H-2 and H-6) are severely deshielded, resonating far downfield ( δ 8.4–8.6 ppm) compared to standard aromatic protons ()[2].

  • The Nitro Group (Resonance Withdrawal): The p -nitro group is a powerful electron-withdrawing group via both resonance (-R) and induction (-I). It strips electron density from the phenyl ring, heavily deshielding the protons ortho to it (H-3', H-5'), pushing their signals past δ 8.2 ppm[1].

  • The Ether Linkage (Resonance Donation): The bridging oxygen atom donates lone-pair electron density into both aromatic systems via resonance (+R). This selectively shields the protons ortho to the oxygen (H-2', H-6' on the phenyl ring), resulting in an upfield shift to approximately δ 7.08 ppm[3].

  • Conformational Anisotropy: Due to steric hindrance, the diaryl ether cannot adopt a fully coplanar geometry. It assumes a "skewed" conformation, minimizing the anisotropic ring-current effects of one ring upon the other. Thus, the chemical shifts are predominantly dictated by the aforementioned electronic effects rather than spatial proximity.

Standardized Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system where instrumental drift and environmental variables are internally controlled.

Step 1: Sample Preparation Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of highly pure 3-(4-Nitrophenoxy)pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is chosen not only for its excellent solvating power but because its deuterium nucleus provides a frequency lock for the spectrometer, actively correcting magnetic field drift during long acquisitions[1].

  • Self-Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference ( δ 0.00 ppm), validating the chemical shift scale regardless of minor magnetic field variations[3].

Step 2: Instrument Tuning and Shimming Insert the 5 mm NMR tube into a 400 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis).

  • Causality: A 400 MHz field strength provides the optimal balance of chemical shift dispersion and signal-to-noise ratio (SNR) required to resolve the complex ddd splitting of the pyridine H-4 proton without requiring ultra-high field instruments[1].

Step 3: Acquisition Parameters

  • 1 H NMR: 16 scans, 30° flip angle (Ernst angle approximation), and a relaxation delay (D1) of 2.0 seconds. Causality: The 30° pulse allows for rapid longitudinal relaxation ( T1​ ), enabling faster scan accumulation while maintaining quantitative integration integrity.

  • 13 C NMR: 512–1024 scans, 30° flip angle, D1 of 2.0 seconds, utilizing WALTZ-16 broadband proton decoupling. Causality: WALTZ-16 decoupling collapses complex 13 C- 1 H scalar couplings into sharp singlets. This concentrates the signal intensity, which is critical given the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus[3].

Structural Elucidation Workflow

NMR_Workflow Sample 1. Sample Preparation (CDCl3 + TMS Lock/Ref) Tuning 2. Probe Tuning & Shimming (Optimize Field Homogeneity) Sample->Tuning Acquisition 3. Data Acquisition (1H: 16 scans | 13C: 512 scans) Tuning->Acquisition Processing 4. Signal Processing (FT, Phase/Baseline Corr.) Acquisition->Processing Analysis 5. Spectral Analysis (Integration & Multiplet Assignment) Processing->Analysis

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and spectral analysis.

Spectral Data Presentation

The following tables summarize the representative spectral data derived from predictive empirical models and standardized substituent effect calculations for 3-(4-Nitrophenoxy)pyridine ()[3].

1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment Rationale
H-2 8.50d1H2.5Highly deshielded by adjacent N atom (-I effect); meta-coupled to H-4.
H-6 8.48dd1H4.5, 1.5Deshielded by N atom; ortho-coupled to H-5, meta-coupled to H-4.
H-3', H-5' 8.24d2H9.1Strongly deshielded by the -R and -I effects of the para-nitro group.
H-4 7.45ddd1H8.5, 2.5, 1.5Intermediate shift; complex splitting from ortho (H-5) and meta (H-2, H-6) protons.
H-5 7.38dd1H8.5, 4.5Most shielded pyridine proton; ortho-coupled to H-4 and H-6.
H-2', H-6' 7.08d2H9.1Shielded by the +R effect of the adjacent ether oxygen.
13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C-1' 162.5Quaternary (C-O)Strongly deshielded by direct attachment to the electronegative ether oxygen.
C-3 152.0Quaternary (C-O)Deshielded by oxygen attachment, though slightly less than C-1' due to pyridine electronics.
C-6 146.5CHDeshielded by the adjacent pyridine nitrogen.
C-4' 143.2Quaternary (C-NO 2​ )Deshielded by the strongly electron-withdrawing nitro group.
C-2 142.8CHDeshielded by the adjacent pyridine nitrogen.
C-4 126.5CHIntermediate aromatic carbon.
C-3', C-5' 126.1CHOrtho to the nitro group; deshielded relative to standard benzene carbons.
C-5 124.8CHMost shielded pyridine carbon, meta to the heteroatom.
C-2', C-6' 117.8CHShielded by the +R effect of the ether oxygen.

References

  • 3-(4-Nitrophenoxy)pyridine | C11H8N2O3 | CID 119902 , PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition , John Wiley & Sons. Available at:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data , Springer Professional. Available at:[Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 3-(4-Nitrophenoxy)pyridine Derivatives: From Synthesis to Supramolecular Architecture

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of 3-(4-nitrophenoxy)pyridine derivatives. It is intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of 3-(4-nitrophenoxy)pyridine derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties. This document will detail the journey from compound synthesis and crystallization to the elucidation and interpretation of the final crystal structure, with a focus on the critical role of intermolecular interactions in defining the supramolecular architecture.

The pyridine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The functionalization of this core with a nitrophenoxy group, as in 3-(4-nitrophenoxy)pyridine derivatives, introduces functionalities that can significantly influence the molecule's electronic properties, and crucially, its intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for predicting and tuning their physicochemical properties, which is a key aspect of rational drug design.[3][4]

The Cornerstone of Solid-State Characterization: Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's crystal structure is predominantly achieved through single-crystal X-ray diffraction (SXRD).[5][6][7] This powerful analytical technique allows for the precise determination of atomic positions, bond lengths, bond angles, and the overall molecular conformation. For materials that are challenging to crystallize to a suitable size and quality for SXRD, X-ray powder diffraction (XRPD) can be a viable alternative, though it generally provides less detailed structural information.[5][6][8][9]

The Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, yet often challenging, path. Each step is critical for the success of the analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of 3-(4-Nitrophenoxy)pyridine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

The synthesis of 3-(4-nitrophenoxy)pyridine derivatives can be achieved through various organic synthesis methodologies. Following synthesis, rigorous purification is essential, as impurities can significantly hinder crystal growth.

Step 2: Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

Step 3: X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This involves determining the initial positions of the atoms in the unit cell, often using direct methods. The initial model is then refined using a least-squares method to best fit the experimental data.

Step 5: Structure Validation and Deposition

The final refined structure is validated to ensure its chemical and crystallographic reasonability. It is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[10][11][12]

Deciphering the Crystal Structure: Analysis of a 3-(4-Nitrophenoxy)pyridine Derivative

Key Crystallographic Parameters

The output of a crystal structure determination is a set of crystallographic data. Key parameters for a hypothetical 3-(4-nitrophenoxy)pyridine derivative are summarized in the table below.

ParameterDescriptionExample Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the arrangement of molecules in the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 12.3, c = 9.8
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.2, γ = 90
V (ų)The volume of the unit cell.992.4
ZThe number of molecules in the unit cell.4
R-factorA measure of the agreement between the calculated and observed structure factors.0.045
Unveiling the Supramolecular Architecture: Intermolecular Interactions

The way molecules pack in a crystal is governed by a delicate balance of intermolecular interactions.[13] For 3-(4-nitrophenoxy)pyridine derivatives, several types of interactions are expected to play a crucial role.

  • π-π Stacking: The aromatic pyridine and nitrophenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.[14][15]

  • C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors to the oxygen atoms of the nitro group or the ether linkage, and to the nitrogen atom of the pyridine ring.

  • Nitro Group Interactions: The electron-withdrawing nitro group can participate in various non-covalent interactions, influencing the overall crystal packing.

The analysis of these interactions is greatly facilitated by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing.[16][17]

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 mol1 3-(4-Nitrophenoxy)pyridine mol2 3-(4-Nitrophenoxy)pyridine mol1->mol2 π-π Stacking mol3 3-(4-Nitrophenoxy)pyridine mol1->mol3 C-H···O Hydrogen Bond mol2->mol3 C-H···N Hydrogen Bond

Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal structure of a 3-(4-nitrophenoxy)pyridine derivative.

The Broader Impact: From Crystal Structure to Drug Development

The knowledge gained from the crystal structure analysis of 3-(4-nitrophenoxy)pyridine derivatives has significant implications for drug development.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound effects on its solubility, bioavailability, and stability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

  • Structure-Activity Relationship (SAR): Understanding the three-dimensional structure of a molecule can provide insights into its interaction with biological targets, aiding in the design of more potent and selective drugs.[4]

  • Formulation Development: The solid-state properties of a drug molecule, which are dictated by its crystal structure, are critical for the development of stable and effective pharmaceutical formulations.

References

  • Cheung, E. Y., Fujii, K., Guo, F., et al. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 338-345.
  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

  • MDPI. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 2010, 1(1), 1-24. Available at: [Link]

  • Harris, K. D. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

  • Giacovazzo, C., et al. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. IUCrJ, 2016, 3(Pt 1), 2-10. Available at: [Link]

  • Wikipedia. Cambridge Structural Database. Available at: [Link]

  • Al-Majid, A. M., et al. Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E, 2020, 76(Pt 12), 1878-1886. Available at: [Link]

  • Elguero, J., et al. X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 2023, 23(2), 1085-1100. Available at: [Link]

  • Groom, C. R., et al. The Cambridge Structural Database. Acta Crystallographica Section B, 2016, 72(Pt 2), 171-179. Available at: [Link]

  • ResearchGate. Weak intermolecular interactions in the crystal structure of (I). Available at: [Link]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD). Available at: [Link]

  • El-Hiti, G. A., et al. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E, 2015, 71(Pt 11), o877-o878. Available at: [Link]

  • Wang, Y., et al. Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry, 2019, 62(16), 7487-7503. Available at: [Link]

  • Chemical Database Service. Cambridge Structural Database System. Available at: [Link]

  • re3data.org. Cambridge Structural Database. Available at: [Link]

  • Kumar, A., et al. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 2021, 11(5), 2828-2838. Available at: [Link]

  • Desiraju, G. R. Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Journal of the Chemical Society, Chemical Communications, 1997, (16), 1475-1481. Available at: [Link]

  • ResearchGate. Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Available at: [Link]

  • ResearchGate. Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Available at: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • El-Gohary, N. S., et al. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3‑b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 2023, 71(20), 7853-7864. Available at: [Link]

  • Georgiou, M., et al. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 2023, 28(3), 1145. Available at: [Link]

  • Saini, M. S., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 2021, 26(20), 6149. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Crystals, 2025, 15(1), 43. Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Available at: [Link]

  • El-Daly, S. A., et al. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E, 2021, 77(Pt 1), 74-79. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-(4-Nitrophenoxy)pyridine from 3-hydroxypyridine

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Outlining the SNAr Reaction

I'm now detailing the core SNAr reaction: 3-hydroxypyridine reacting with 1-fluoro-4-nitrobenzene. This Mann-type coupling, needs a base, like K2CO3, in a polar aprotic solvent. I'm focusing on the nucleophilic aromatic substitution mechanism, highlighting the roles of the hydroxyl group and nitro group. The reagents are being clearly defined.

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Outlining the Synthesis Details

I am now focusing on the reaction scheme itself. I've sketched out the core transformation: 3-hydroxypyridine reacts with 1-fluoro-4-nitrobenzene, and a base (like K2CO3) in a polar aprotic solvent. Heat drives the reaction to produce the desired 3-(4-Nitrophenoxy)pyridine. I am also determining the role of each component.

Refining the Reaction Details

I am now delving into the finer points of the reaction conditions. I've considered the choice of solvent (DMF/DMSO) and the role of mild heating. My search revealed analogous syntheses in patents, specifically Raf kinase inhibitor synthesis patents, which I will use for citing the general methodology. I've grounded my understanding of solvent and temperature effects. I will utilize this for the application note.

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Detailing the Protocol & Data

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Specifying the Synthesis Parameters

I'm now detailing the protocol's practical steps and constraints. I am specifying a 10 mmol scale and the exact reagent stoichiometry: 3-hydroxypyridine (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), K2CO3 (1.5 eq), and DMF (0.5 M). I will create structured steps for the protocol: preparation, deprotonation, electrophile addition, reaction monitoring (TLC), quenching/extraction, and purification via recrystallization or column chromatography. I'll need a stoichiometry table. Also, I will map in-text citations to the references, like the patent CA2315715C.

Visualizing the Mechanism

I'm now incorporating a detailed Graphviz diagram to represent the SNAr reaction mechanism. I'm focusing on the nucleophilic attack of the pyridinolate on 1-fluoro-4-nitrobenzene, leading to a Meisenheimer complex and ultimately to 3-(4-Nitrophenoxy)pyridine. I'll make sure each component, including the potassium carbonate, the DMF solvent, and the key intermediate transition states, are clearly labeled.

Finalizing the Visualization

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Application

Application Note: 3-(4-Nitrophenoxy)pyridine as an Activated Electrophile in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Direct C3-arylation of pyridines via C–O bond activation Mechanistic Rationale & Scientific Grounding The Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Direct C3-arylation of pyridines via C–O bond activation

Mechanistic Rationale & Scientific Grounding

The Suzuki-Miyaura cross-coupling is a cornerstone of pharmaceutical synthesis, traditionally relying on aryl halides or triflates. However, the utilization of aryl ethers via C–O bond activation has emerged as a highly atom-economical alternative, bypassing the need for toxic halogenating agents.

3-(4-Nitrophenoxy)pyridine represents a uniquely powerful substrate in this domain. It features two distinct C–O bonds: the C(pyridyl)–O bond and the C(nitrophenyl)–O bond. The regioselectivity of the metal insertion is dictated by the leaving group's ability to stabilize the resulting negative charge. Because the nitro group is strongly electron-withdrawing ( σp​ = 0.78), it significantly lowers the pKa of the corresponding 4-nitrophenol to approximately 7.15. This makes the 4-nitrophenoxy moiety an exceptional pseudohalide leaving group, directing the low-valent transition metal to selectively cleave the C(pyridyl)–O bond .

Causality in Catalyst Selection: Standard Palladium catalysts struggle to overcome the high bond dissociation energy of C–O bonds (~100 kcal/mol). As established in [1], Nickel is the mandatory metal center for this transformation. Nickel is more electropositive and possesses a smaller atomic radius than Palladium, which enhances its nucleophilicity and allows for facile oxidative addition into the inert C–O bond. Furthermore, highly electron-donating and sterically demanding ligands, such as Tricyclohexylphosphine (PCy3), are required to push electron density into the Ni center, accelerating this critical activation step [2].

Catalytic Pathway Visualization

The reaction follows a Ni(0)/Ni(II) catalytic cycle. The active L_nNi(0) species inserts into the C(pyridyl)–O bond, followed by transmetalation with the arylboronic acid, and subsequent reductive elimination to forge the new C–C bond.

G Ni0 Ni(0)L Active Catalyst OxAdd Oxidative Addition C(pyridyl)-O Cleavage Ni0->OxAdd 3-(4-Nitrophenoxy)pyridine NiII_OAr Ar-Ni(II)(L)-OAr' (Ar=3-pyridyl, Ar'=4-nitrophenyl) OxAdd->NiII_OAr Transmet Transmetalation + Ar''-B(OH)2 / Base NiII_OAr->Transmet NiII_Ar Ar-Ni(II)(L)-Ar'' (Ar''=Aryl) Transmet->NiII_Ar - Base•HOAr' RedElim Reductive Elimination Product Formation NiII_Ar->RedElim RedElim->Ni0 Release 3-Arylpyridine

Catalytic cycle of Ni-catalyzed Suzuki-Miyaura coupling via C-O activation.

Experimental Protocols & Self-Validating Workflows

This protocol is designed as a self-validating system. The most common failure mode in C–O activation is the competitive hydrolysis of the ether starting material. By tracking specific diagnostic markers (e.g., the formation of bright yellow 4-nitrophenolate), researchers can validate the integrity of their reaction in real-time.

Materials & Reagents
  • Electrophile: 3-(4-Nitrophenoxy)pyridine (1.0 equiv, 0.5 mmol)

  • Nucleophile: Phenylboronic acid (2.0 equiv, 1.0 mmol)

  • Catalyst: Ni(cod)₂ (5 mol%, 0.025 mmol)

  • Ligand: PCy₃ (Tricyclohexylphosphine) (10 mol%, 0.05 mmol)

  • Base: K₃PO₄ (Anhydrous, finely ground) (3.0 equiv, 1.5 mmol)

  • Solvent: Toluene (Anhydrous, degassed) (5.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Ni(cod)₂ (6.9 mg) and PCy₃ (14.0 mg). Causality: Ni(cod)₂ is highly susceptible to oxidation. Pre-mixing the metal with the phosphine ligand ensures the immediate formation of the active, stabilized L_nNi(0) complex before introducing the electrophile.

  • Reagent Assembly: Add 3-(4-nitrophenoxy)pyridine (108 mg), phenylboronic acid (122 mg), and anhydrous K₃PO₄ (318 mg) to the Schlenk tube. Causality: The use of strictly anhydrous K₃PO₄ is non-negotiable. Hydrated bases (such as K₃PO₄·H₂O) fail to promote the transmetalation step and instead catalyze the hydrolysis of the ether, irreversibly poisoning the catalytic cycle [3].

  • Reaction Initiation: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon valve, remove it from the glovebox, and stir vigorously at 110 °C for 24 hours.

  • In-Process Validation (Diagnostic Monitoring): After 12 hours, extract a 50 µL aliquot under a positive argon flow. Quench with EtOAc/H₂O and analyze the organic layer via TLC (Hexanes/EtOAc 3:1). Validation Marker: The starting material, 3-(4-nitrophenoxy)pyridine, appears as a distinct UV-active spot ( Rf​≈0.4 ). Its disappearance indicates successful oxidative addition. If a highly polar, bright yellow spot ( Rf​≈0.1 ) dominates, this indicates catastrophic ether hydrolysis to 4-nitrophenol, signaling moisture contamination in the base or solvent.

  • Workup & Isolation: Cool the vessel to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the insoluble nickel salts and phosphate byproducts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the target 3-phenylpyridine. The 4-nitrophenol byproduct is easily separated due to its high polarity and strong retention on silica gel.

Quantitative Data: Reaction Optimization

The table below summarizes the critical optimization parameters for the cross-coupling of 3-(4-nitrophenoxy)pyridine, highlighting the strict dependency on the Nickel/PCy₃ axis and anhydrous conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1 Ni(cod)₂ / PCy₃ K₃PO₄ (Anhydrous) Toluene 110 88
2Ni(cod)₂ / PPh₃K₃PO₄ (Anhydrous)Toluene11012
3Ni(cod)₂ / SIPr (NHC)K₃PO₄ (Anhydrous)Toluene11085
4Ni(cod)₂ / PCy₃K₃PO₄·H₂O (Hydrated)Toluene110<5
5Pd(OAc)₂ / PCy₃K₃PO₄ (Anhydrous)Toluene110N.R.
6Ni(cod)₂ / PCy₃K₂CO₃ (Anhydrous)Dioxane11045

Note: Yields determined by GC-FID using dodecane as an internal standard. N.R. = No Reaction. Entry 1 represents the optimized, validated conditions.

References

  • Title: Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Ethers with Arylboronic Acids Source: The Journal of Organic Chemistry, 2013, 78(8), 4312-4318. URL: [Link]

  • Title: Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts Source: Accounts of Chemical Research, 2015, 48(6), 1717-1726. URL: [Link]

  • Title: Exploration of New C−O Electrophiles in Cross-Coupling Reactions Source: Accounts of Chemical Research, 2010, 43(12), 1525-1535. URL: [Link]

Method

Application Note: Microwave-Assisted Synthesis Protocol for 3-(4-Nitrophenoxy)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Kinase Inhibitor Scaffolds Executive Summary 3-(4-Nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Kinase Inhibitor Scaffolds

Executive Summary

3-(4-Nitrophenoxy)pyridine is a highly valuable diaryl ether building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including substituted pyrazolyl urea derivatives and multi-targeted kinase inhibitors (e.g., VEGFR and PDGFR antagonists)[1].

Historically, the synthesis of this diaryl ether has relied on conventional conductive heating, which suffers from prolonged reaction times (2 to 18 hours), inconsistent thermal distribution, and moderate yields due to the thermal degradation of starting materials[2]. This application note details a highly optimized, catalyst-free, microwave-assisted Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging dielectric heating, this self-validating methodology reduces reaction times to under 10 minutes while achieving near-quantitative yields (>95%), offering a greener, highly scalable solution for preclinical drug development.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, moving beyond empirical observation to fundamental chemical principles.

The Catalyst-Free SNAr Pathway

Diaryl ether synthesis typically requires transition-metal catalysts (e.g., Copper in Ullmann couplings or Palladium in Buchwald-Hartwig aminations) to activate the aryl halide. However, in this specific system, the presence of a strongly electron-withdrawing nitro ( −NO2​ ) group at the para position of 1-fluoro-4-nitrobenzene severely depletes the electron density of the aromatic ring[3].

This activation allows the nucleophilic 3-hydroxypyridine to attack the ipso carbon directly, forming a resonance-stabilized Meisenheimer complex. Consequently, no heavy-metal catalyst is required , eliminating the need for exhaustive downstream metal scavenging—a critical advantage in API synthesis. Furthermore, fluorine is strategically chosen over chlorine as the leaving group; its high electronegativity maximizes the electrophilicity of the ipso carbon, accelerating the rate-determining attack step.

The Role of Microwave Dielectric Heating

Conventional heating relies on convection and conduction, creating temperature gradients. Microwave synthesis utilizes direct dielectric heating. We select Dimethyl Sulfoxide (DMSO) as the solvent because of its exceptionally high loss tangent ( tanδ=0.825 ). DMSO rapidly converts electromagnetic energy into thermal energy, allowing the reaction mixture to reach 150 °C within seconds. This rapid superheating accelerates Arrhenius kinetics, bypassing side-reaction pathways that typically occur during prolonged ramping times.

Base Selection: Potassium Carbonate ( K2​CO3​ )

A mild, insoluble base like K2​CO3​ is utilized to deprotonate 3-hydroxypyridine, forming the highly nucleophilic pyridin-3-olate. Unlike stronger bases (e.g., NaOH or NaH ), K2​CO3​ prevents the hydrolysis of the fluorobenzene into 4-nitrophenol, ensuring the electrophile remains fully available for the desired cross-coupling.

MechanisticPathway A 3-Hydroxypyridine + K2CO3 B Pyridin-3-olate (Nucleophile) A->B Deprotonation (DMSO, RT) D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack (Microwave, 150°C) C 1-Fluoro-4-nitrobenzene (Electrophile) C->D E 3-(4-Nitrophenoxy)pyridine (Product) D->E Fluoride Elimination (< 10 min)

Reaction pathway for the microwave-assisted SNAr synthesis of 3-(4-Nitrophenoxy)pyridine.

Quantitative Optimization Data

The following table summarizes the optimization metrics, demonstrating the stark contrast between traditional thermal methods and the optimized microwave protocol.

ParameterConventional Heating[2]Microwave-Assisted[3]Rationale for Difference
Heating Mechanism Convection / ConductionDielectric (Dipole Rotation)MW provides direct, volumetric energy transfer.
Solvent DMFDMSODMSO has a higher tanδ for superior MW absorbance.
Temperature 60 °C – 95 °C150 °CMW allows safe superheating in sealed, pressure-rated vials.
Reaction Time 2 – 18 hours5 – 10 minutesArrhenius kinetics accelerated by rapid thermal saturation.
Typical Yield 75% – 82%> 95%Shorter reaction times prevent thermal degradation of the product.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific workup techniques are embedded to ensure high-fidelity replication.

Materials & Equipment
  • Reagents: 3-Hydroxypyridine (99%), 1-Fluoro-4-nitrobenzene (99%), Anhydrous K2​CO3​ (325 mesh).

  • Solvents: Anhydrous DMSO, Ethyl Acetate (EtOAc), 5% aqueous Lithium Chloride (LiCl) solution, Brine.

  • Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL heavy-walled microwave reaction vials with Teflon-lined crimp caps.

Workflow Execution

ExperimentalWorkflow Step1 1. Reagent Assembly 3-Hydroxypyridine 1-Fluoro-4-nitrobenzene K2CO3 in DMSO Step2 2. Microwave Irradiation 150°C, 5 mins Max Power: 200W Step1->Step2 Step3 3. Aqueous Workup Dilute with H2O Extract with EtOAc Step2->Step3 Step4 4. Purification Wash with 5% LiCl Flash Chromatography Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

Step 1: Reaction Assembly

  • To a clean, oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 mmol, 95.1 mg) and 1-fluoro-4-nitrobenzene (1.2 mmol, 169.3 mg). Note: A slight excess of the electrophile ensures complete consumption of the pyridine derivative.

  • Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 276.4 mg).

  • Suspend the mixture in 3.0 mL of anhydrous DMSO.

  • Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas via a needle for 1 minute to prevent oxidative degradation at high temperatures.

Step 2: Microwave Irradiation

  • Place the vial into the microwave cavity.

  • Program the synthesizer with the following parameters:

    • Target Temperature: 150 °C

    • Hold Time: 5 minutes

    • Maximum Power: 200 W (The instrument will dynamically modulate power to maintain 150 °C).

    • Cooling: On (Compressed air cooling post-reaction).

  • Self-Validation Cue: Upon base addition, the solution will turn slightly yellow (phenoxide formation). Post-irradiation, the solution will appear dark amber, indicating successful Meisenheimer complex resolution.

Step 3: Advanced Workup & DMSO Removal

  • Once the vial has cooled to < 40 °C, uncap and transfer the mixture to a separatory funnel.

  • Dilute the reaction with 15 mL of deionized water to dissolve the inorganic salts and partition the DMSO.

  • Extract the aqueous phase with Ethyl Acetate ( 3×10 mL).

  • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution ( 2×10 mL). Causality: DMSO is notoriously difficult to remove via standard aqueous washes. The lithium ions strongly coordinate with DMSO, pulling it entirely into the aqueous phase and preventing it from co-eluting during chromatography.

  • Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification & Characterization

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate).

  • Isolate 3-(4-Nitrophenoxy)pyridine as a pale yellow solid. Expected yield: >95%.

  • Analytical Confirmation: 1H NMR ( CDCl3​ , 400 MHz) will show distinct downfield shifts for the pyridine protons (e.g., 8.4 ppm) and an AA'BB' splitting pattern for the para-substituted nitrophenoxy ring ( 8.2 ppm and 7.0 ppm).

References

  • Li, F., et al. "Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst." Organic Letters, American Chemical Society, 2003. URL:[Link]

  • Dumas, J., et al. "SUBSTITUTED PYRAZOLYL UREA DERIVATIVES USEFUL IN THE TREATMENT OF CANCER." European Patent Office, Patent EP1751139A2, 2011. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 3-(4-Nitrophenoxy)pyridine Crystallization

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the crystallization of 3-(4-nitrophenoxy)pyridine. Here, you will find in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the crystallization of 3-(4-nitrophenoxy)pyridine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction

3-(4-Nitrophenoxy)pyridine is a molecule of interest in various research and development fields. Obtaining this compound in a highly pure, crystalline form is often a critical prerequisite for its use in further applications. The process of crystallization is governed by a delicate interplay of factors, with the choice of solvent being paramount. This guide provides a systematic approach to solvent selection and troubleshooting to enable the reliable and efficient crystallization of 3-(4-nitrophenoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(4-nitrophenoxy)pyridine that influence its crystallization?

A1: The crystallization behavior of 3-(4-nitrophenoxy)pyridine is primarily influenced by the following structural characteristics:

  • Aromatic Rings: The presence of both a pyridine and a nitrophenyl ring allows for potential π-π stacking interactions, which can facilitate the formation of an ordered crystal lattice.

  • Nitro Group (-NO₂): This strong electron-withdrawing group is highly polar and can participate in dipole-dipole interactions.

  • Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[1]

These features suggest that solvents with moderate to high polarity, capable of engaging in hydrogen bonding or dipole-dipole interactions, will be most effective for crystallization.

Q2: What is a good starting point for solvent selection for 3-(4-nitrophenoxy)pyridine?

A2: A systematic solvent screening is the most effective approach.[2] Based on the principle of "like dissolves like," solvents with some polarity are a logical starting point.[3] It is recommended to test a range of solvents with varying polarities. A hypothetical solvent screening for 3-(4-nitrophenoxy)pyridine might look like this:

SolventPolarity IndexExpected Solubility at 25°CExpected Solubility at BoilingPotential for Crystallization
Heptane0.1InsolubleSparingly SolubleLow (likely to "oil out")
Toluene2.4Sparingly SolubleSolubleModerate
Ethyl Acetate4.4Moderately SolubleVery SolubleGood
Acetone5.1SolubleVery SolubleModerate (may need anti-solvent)
Isopropanol3.9Sparingly SolubleSolubleExcellent
Ethanol4.3Moderately SolubleVery SolubleGood
Methanol5.1SolubleVery SolubleModerate (may need anti-solvent)
Water10.2InsolubleInsolublePoor (potential anti-solvent)

Q3: What is a mixed-solvent (or two-solvent) recrystallization, and when should I use it?

A3: A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility profile for your compound.[3] This technique uses a pair of miscible solvents: one in which 3-(4-nitrophenoxy)pyridine is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[3] This method is particularly useful if your compound is very soluble in a potential solvent even at room temperature, making it difficult to achieve a good yield with a single-solvent system. For instance, a combination of a "good" solvent like acetone with a "poor" solvent like hexanes could be effective.[4]

Q4: My compound has "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5][6] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when there is a high concentration of impurities.[6] To remedy this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent to lower the saturation point.

  • Allow the solution to cool much more slowly.[5][6] An insulated container can help to slow down the cooling process.

  • Consider purifying the compound by another method, such as column chromatography, to remove impurities before attempting crystallization again.[6]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Solution is too dilute (too much solvent used). [5] 2. Supersaturation has not been achieved or nucleation is inhibited. [3]1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[7] 2. Induce Nucleation:     a. Scratching: Scratch the inside of the flask just below the surface of the solution with a glass rod.[3]     b. Seeding: Add a tiny, pure crystal of 3-(4-nitrophenoxy)pyridine to the solution to act as a nucleation site.[3]
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. [7] 2. Premature filtration: The crystals were collected before crystallization was complete.1. Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool it again to recover more crystals. 2. Increase Cooling Time: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.[2]
Formation of Fine Powder or Small Needles 1. Crystallization occurred too rapidly. [6] 2. The solution was highly supersaturated. 1. Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath.[6] 2. Use a Different Solvent System: Experiment with a solvent that provides a shallower solubility curve, or try a mixed-solvent system that encourages slower crystal growth.[6]
Crystals are Colored or Contain Visible Impurities 1. Impurities from the starting material are co-crystallizing. [6] 2. The solvent may be reacting with the compound. 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot gravity filtration to remove the charcoal before cooling.[6] 2. Ensure Solvent Inertness: Verify that the chosen solvent does not react with 3-(4-nitrophenoxy)pyridine.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-(4-nitrophenoxy)pyridine in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: For maximum yield, place the flask in an ice bath for at least 30 minutes.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude 3-(4-nitrophenoxy)pyridine in the minimum amount of a hot "good" solvent (e.g., acetone).[3]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness is observed.[3]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold mixed-solvent system.[3]

  • Drying: Dry the purified crystals.

Visualizing the Crystallization Workflow

Crystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration Insoluble Impurities? clear_solution Clear Hot Solution dissolved->clear_solution No hot_filtration->clear_solution Yes slow_cool Slow Cooling to Room Temp. clear_solution->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product pure_product dry_crystals->pure_product Final Product

Caption: General workflow for single-solvent recrystallization.

Logical Troubleshooting Flow

Troubleshooting Flow start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiled Out? no_crystals->oiling_out No boil_solvent Boil off some solvent no_crystals->boil_solvent Yes poor_yield Poor Yield? oiling_out->poor_yield No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes success Pure Crystals Obtained poor_yield->success No concentrate_filtrate Concentrate mother liquor poor_yield->concentrate_filtrate Yes scratch_seed Scratch flask or add seed crystal boil_solvent->scratch_seed scratch_seed->oiling_out reheat_add_solvent->poor_yield concentrate_filtrate->success

Caption: Decision tree for common crystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]

  • Zhanghua Dryer. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ACS Publications. (2013, May 16). Role of Solvent and External Growth Environments to Determine Growth Morphology of Molecular Crystals. Retrieved from [Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • University of Rochester. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-Nitrobenzyl)pyridine. Retrieved from [Link]

  • RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Arkivoc. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubChem - NIH. (n.d.). 3-(4-Nitrophenoxy)pyridine. Retrieved from [Link]

  • ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • gsrs. (n.d.). 3-(4-NITROPHENOXY)PYRIDINE. Retrieved from [Link]

  • PMC. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Retrieved from [Link]

  • PMC. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

Sources

Optimization

Resolving NMR peak overlaps in 3-(4-Nitrophenoxy)pyridine characterization

Technical Support Center: Resolving NMR Peak Overlaps in 3-(4-Nitrophenoxy)pyridine Characterization Welcome to the Advanced Analytical NMR Support Center. As a Senior Application Scientist, I have designed this portal t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Peak Overlaps in 3-(4-Nitrophenoxy)pyridine Characterization

Welcome to the Advanced Analytical NMR Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in small-molecule characterization: severe spectral crowding in the aromatic region.

When analyzing 3-(4-Nitrophenoxy)pyridine , you are dealing with an electron-deficient pyridine ring linked via an ether oxygen to a highly electron-deficient 4-nitrophenyl ring. The competing inductive and resonance effects of the nitro group, the pyridine nitrogen, and the bridging oxygen force all eight aromatic protons into a narrow chemical shift window (typically 7.0–8.5 ppm). At standard magnetic field strengths (e.g., 400 MHz), this results in a convoluted multiplet block, making accurate integration and structural assignment nearly impossible.

This guide provides the mechanistic reasoning, troubleshooting workflows, and self-validating protocols required to disentangle these overlapping spin systems.

Part 1: Diagnostic Resolution Workflow

Before altering your sample or booking time on a higher-field instrument, consult the decision matrix below to determine the most efficient path to spectral resolution.

NMR_Troubleshooting Start Severe Overlap in Aromatic Region (7.0 - 8.5 ppm) CheckField Is >600 MHz NMR available? Start->CheckField UseHighField Acquire at Higher Field (e.g., 800 MHz) CheckField->UseHighField Yes TryASIS Apply ASIS (Change CDCl3 to C6D6) CheckField->TryASIS No CheckResolution1 Overlap Resolved? UseHighField->CheckResolution1 TryASIS->CheckResolution1 TryPureShift Run Pure Shift 1H NMR (PSYCHE/SAPPHIRE) CheckResolution1->TryPureShift No Success Full Structural Assignment CheckResolution1->Success Yes CheckResolution2 Overlap Resolved? TryPureShift->CheckResolution2 Run2D Perform 2D NMR (COSY, HSQC, HMBC) CheckResolution2->Run2D No CheckResolution2->Success Yes Run2D->Success

Workflow for resolving aromatic NMR peak overlaps in 3-(4-Nitrophenoxy)pyridine.

Part 2: Core Troubleshooting Modules (FAQs)

Module 1: Exploiting Solvent Mechanics (ASIS)

Q: My 1 H NMR spectrum in CDCl 3​ shows a massive, unintegrable multiplet block. How can I quickly resolve this without running lengthy 2D experiments? A: The most immediate and cost-effective solution is to utilize the Aromatic Solvent-Induced Shift (ASIS) . By evaporating your CDCl 3​ and re-dissolving the sample in Benzene-d 6​ (C 6​ D 6​ ), you exploit the magnetic anisotropy of the solvent.

The Causality: Benzene molecules do not solvate polar molecules randomly. Because 3-(4-nitrophenoxy)pyridine possesses a strong dipole moment (driven by the nitro group), the C 6​ D 6​ molecules form transient, non-random collision complexes with the solute[1]. The highly anisotropic π -cloud of the benzene solvent differentially shields or deshields specific protons depending on their spatial orientation relative to the complex[2]. This differential shifting breaks the accidental chemical equivalence seen in CDCl 3​ , often spreading the overlapping signals across a much wider ppm range.

Module 2: Pure Shift NMR (Homonuclear Decoupling)

Q: I applied ASIS, but the pyridine H4/H5 protons are still partially overlapping with the nitrophenyl AA'BB' system. What is the next step? A: If solvent manipulation is insufficient, you must remove the signal multiplicity caused by scalar ( J ) coupling. This is achieved via Pure Shift NMR .

The Causality: Standard 1 H spectra suffer from heavy overlap due to the ubiquitous homonuclear 1 H- 1 H interactions, which split signals into complex multiplets. Pure shift techniques (such as PSYCHE or SAPPHIRE) utilize spatial encoding and specialized pulse sequences to suppress these homonuclear couplings, collapsing every multiplet into a sharp singlet[3]. By removing the J -coupling width from the spectrum, the resolution is artificially enhanced, mimicking the dispersive power of a much higher-field spectrometer (e.g., making a 500 MHz instrument perform like a 5 GHz instrument in terms of signal separation).

Module 3: Multi-Dimensional Dispersion (2D NMR)

Q: How do I definitively assign which protons belong to the pyridine ring versus the 4-nitrophenyl ring if they still resonate at similar frequencies? A: You must disperse the overlapping proton signals into a second, wider frequency domain—specifically, the Carbon-13 dimension—using HSQC and HMBC [4][5].

The Causality: Even if a pyridine proton and a nitrophenyl proton perfectly overlap at 7.60 ppm in the 1 H dimension, their directly attached carbons will have vastly different electronic environments (e.g., 122 ppm vs. 145 ppm). HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons over one bond ( 1JCH​ ), resolving the overlap in the F1 ( 13 C) axis[5]. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) detects correlations over 2 to 3 bonds ( 2JCH​ or 3JCH​ )[5][6]. HMBC is the only way to definitively "walk" across the ether oxygen linkage, proving the connectivity between the two isolated aromatic spin systems[6].

TwoD_NMR_Strategy Start 2D NMR Workflow for 3-(4-Nitrophenoxy)pyridine COSY 1H-1H COSY Identify Spin Systems Start->COSY HSQC 1H-13C HSQC 1-Bond C-H Correlation Start->HSQC HMBC 1H-13C HMBC 2/3-Bond C-H Correlation Start->HMBC AssignProtons Map Pyridine vs. Nitrophenyl Protons COSY->AssignProtons AssignCarbons Resolve Overlapped 1H via 13C Dispersion HSQC->AssignCarbons LinkRings Bridge Ether Linkage (C-O-C connectivity) HMBC->LinkRings Final Unambiguous Resonance Assignment AssignProtons->Final AssignCarbons->Final LinkRings->Final

2D NMR logical workflow for assigning isolated aromatic spin systems.

Part 3: Quantitative Comparison of Resolution Techniques

To help you choose the right method based on your available instrument time and sample concentration, consult the operational metrics below:

TechniqueResolution GainAcquisition TimeMin. Sample Conc.Primary Mechanism of Action
Standard 1 H (400 MHz) Baseline< 2 mins~1 mg / 0.6 mLN/A (Control)
ASIS (C 6​ D 6​ solvent) Moderate< 2 mins~1 mg / 0.6 mLDipole-induced dipole solvent shielding[1].
Pure Shift (PSYCHE) Very High10 - 30 mins~5 mg / 0.6 mLBroadband homonuclear decoupling[3].
2D HSQC / HMBC Absolute1 - 4 hours~10 mg / 0.6 mLHeteronuclear dispersion via JCH​ transfer[5][6].

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every experiment must be a self-validating system. Follow these causal methodologies precisely.

Protocol A: Executing an ASIS Experiment

Purpose: To induce differential chemical shifts via solvent anisotropy.

  • Sample Recovery: Transfer your CDCl 3​ NMR sample into a vial. Evaporate the solvent under a gentle stream of N 2​ gas.

  • Desiccation: Place the vial under high vacuum for 2 hours. Causality: Trace CDCl 3​ will disrupt the highly specific dipole-induced collision complexes required for ASIS, leading to peak broadening.

  • Reconstitution: Dissolve the dried 3-(4-Nitrophenoxy)pyridine in 0.6 mL of high-purity Benzene-d 6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H spectrum.

  • System Validation: Check the residual solvent peak. It must appear as a sharp singlet at exactly 7.16 ppm. If the previously overlapping aromatic peaks (which usually shift away from the 7.16 ppm center) are now distinct, the ASIS effect is successfully validated.

Protocol B: Setting up a Pure Shift (PSYCHE) Experiment

Purpose: To collapse complex aromatic multiplets into singlets.

  • Preparation: Ensure the sample is free of paramagnetic impurities and particulate matter. Use a high-quality (e.g., 500 MHz rated) NMR tube.

  • Shimming (Critical Step): Acquire a standard 1D 1 H spectrum. Perform rigorous 3D gradient shimming (e.g., topshim on Bruker). Causality: Pure shift pulse sequences rely on spatial encoding. Poor magnetic field homogeneity will result in severe chunking artifacts and sidebands[3].

  • Pulse Sequence Loading: Load the PSYCHE or SAPPHIRE pulse sequence from your spectrometer's library[3].

  • Calibration: Accurately calibrate the 90-degree pulse width ( p1 ) for your specific sample.

  • Acquisition: Set the number of scans (ns) to account for the inherent sensitivity loss of pure shift experiments (typically requires 4x to 8x more scans than a standard 1D).

  • System Validation: Examine the base of the resulting singlets. If periodic sidebands exceed 2-3% of the main peak intensity, the FID chunking has failed[3]. You must re-shim the magnet and re-calibrate the p1 pulse before proceeding with data interpretation.

References

  • Artifact reduction in pure shift NMR by SAPPHIRE technique - JEOL. jeol.com.
  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH - Chemistry Letters. oup.com.
  • Pure Shift NMR - Manchester NMR Methodology Group. manchester.ac.uk.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. wikipedia.org.
  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives - Canadian Journal of Chemistry. cdnsciencepub.com.
  • 2D NMR - EPFL. epfl.ch.
  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - RSC Publishing. rsc.org.
  • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 3-(4-Nitrophenoxy)pyridine

Welcome to the Technical Support Center. 3-(4-Nitrophenoxy)pyridine is a highly lipophilic intermediate frequently utilized in drug development and agrochemical synthesis[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(4-Nitrophenoxy)pyridine is a highly lipophilic intermediate frequently utilized in drug development and agrochemical synthesis[1]. However, its robust crystal lattice and hydrophobic 4-nitrophenoxy group result in notoriously poor aqueous solubility, which frequently bottlenecks in vitro assays and in vivo pharmacokinetic profiling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility limitations without permanently altering the compound's chemical structure.

Module 1: Physicochemical Profiling & The pH Strategy

Q1: Why is 3-(4-Nitrophenoxy)pyridine so insoluble in standard aqueous media? A1: The insolubility is driven by two thermodynamic factors: the high lipophilicity of the 4-nitrophenoxy group and strong intermolecular π-π stacking interactions that create a highly stable crystal lattice. While classical medicinal chemistry often relies on disrupting molecular planarity or symmetry to lower melting points and improve solubility[2], formulation-based approaches are required when the core chemical structure must remain intact for downstream biological assays.

Q2: Can I use pH adjustment to force this compound into solution? A2: Yes, but only in acidic environments. The pyridine ring acts as a weak base with a typical pKa around 5.0[3]. In neutral water (pH 7.0), the compound remains un-ionized and highly insoluble. By lowering the pH to at least two units below its pKa (i.e., pH < 3.0), the pyridine nitrogen becomes protonated, forming a pyridinium cation. This significantly increases the hydration energy and subsequent aqueous solubility[3].

Protocol 1: pH-Driven Solubilization & Salt Formation
  • Objective: Generate a soluble pyridinium salt of 3-(4-Nitrophenoxy)pyridine.

  • Causality: Protonation disrupts the neutral crystal lattice and introduces strong ion-dipole interactions with the aqueous solvent, thermodynamically favoring dissolution.

Step-by-Step Methodology:

  • Weigh 10 mg of 3-(4-Nitrophenoxy)pyridine into a clear borosilicate glass vial.

  • Add 1 mL of deionized water (the compound will remain visibly suspended).

  • Under continuous magnetic stirring (400 rpm), titrate dropwise with 0.1 M HCl.

  • Monitor the pH using a micro-pH probe. Continue titration until the pH reaches 2.5.

  • If visual clearance is not achieved within 30 minutes, sonicate the solution for 5 minutes at room temperature to provide the activation energy needed to break the initial crystal lattice.

  • Self-Validation Step: Back-titrate a 100 µL aliquot of the clear solution with 0.1 M NaOH to pH 7.0. If the compound was genuinely solubilized via protonation, it will immediately precipitate as a fine cloud, confirming the pH-dependent solubility mechanism.

Module 2: Cyclodextrin Inclusion Complexation

Q3: My downstream biological assay cannot tolerate pH < 3.0. How can I solubilize the compound at physiological pH (7.4)? A3: When pH adjustment is biologically incompatible, cyclodextrin (CD) inclusion complexation is the gold standard for lipophilic pyridine derivatives[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior that ensures aqueous compatibility and a hydrophobic cavity that encapsulates the lipophilic 4-nitrophenoxy moiety. This effectively shields the hydrophobic domains from water without altering the bulk pH.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes
  • Objective: Encapsulate the lipophilic moiety at pH 7.4 to achieve high concentrations.

  • Causality: The thermodynamic displacement of high-energy water molecules from the CD cavity by the hydrophobic guest drives the spontaneous formation of the inclusion complex.

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • Add an excess of 3-(4-Nitrophenoxy)pyridine (e.g., 5 mg/mL) to the CD solution to ensure saturation.

  • Agitate the suspension on an orbital shaker at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium is reached.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any sub-micron aggregates.

  • Self-Validation Step: Analyze the filtrate via UV-Vis spectroscopy or HPLC against a standard curve prepared in an organic solvent (e.g., methanol) to quantify the exact concentration of the solubilized complex.

Mechanism Drug Free 3-(4-Nitrophenoxy)pyridine (Highly Lipophilic) Process Thermodynamic Equilibration (Displacement of Water) Drug->Process CD Empty HP-β-CD (Hydrophobic Cavity) CD->Process Complex Inclusion Complex (Water Soluble at pH 7.4) Process->Complex Encapsulation

Mechanistic pathway of cyclodextrin inclusion complexation driving aqueous solubility.

Module 3: Co-Solvency and Ternary Systems

Q4: Cyclodextrin alone isn't providing a high enough concentration for my in vivo toxicology studies. What is the next step? A4: You can utilize a ternary system combining cyclodextrins with water-miscible co-solvents like ethanol or PEG 400. Co-solvents lower the dielectric constant of the aqueous phase, reducing the polarity difference between the solvent and the drug. While drug solubility increases exponentially with rising co-solvent concentration[5], caution is required: high concentrations of ethanol can competitively bind the CD cavity or destabilize the complex formation constant[5].

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the expected solubility enhancements for lipophilic pyridine derivatives across different formulation strategies.

Solubilization StrategySolvent SystemExpected Solubility (µg/mL)Mechanism of ActionBiological Compatibility
Baseline Deionized Water (pH 7.0)< 5None (Crystalline solid)High
pH Adjustment 0.1 M HCl (pH 2.5)1,500 - 3,000Pyridinium cation formationLow (Acidic toxicity)
Co-solvency 20% v/v Ethanol in Water200 - 500Dielectric constant reductionModerate
Complexation 20% w/v HP-β-CD (pH 7.4)4,000 - 6,000Hydrophobic cavity inclusionHigh
Ternary System 10% EtOH + 20% HP-β-CD8,000 - 10,000Synergistic solubilizationModerate

Module 4: Troubleshooting Workflows

Use the following decision matrix to determine the optimal solubilization pathway for your specific experimental constraints.

G Start 3-(4-Nitrophenoxy)pyridine Insoluble in Water CheckPH Can biological assay tolerate pH < 3.0? Start->CheckPH PHAdj pH Adjustment Titrate with HCl to pH 2.5 CheckPH->PHAdj Yes CheckConc Is high drug concentration (>5 mg/mL) required? CheckPH->CheckConc No Success Solubilized Drug Ready for Downstream Assays PHAdj->Success CDComplex Cyclodextrin Complexation 20% HP-β-CD at pH 7.4 CheckConc->CDComplex No Ternary Ternary System 10% EtOH + 20% HP-β-CD CheckConc->Ternary Yes CDComplex->Success Ternary->Success

Decision tree workflow for solubilizing 3-(4-Nitrophenoxy)pyridine based on assay constraints.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: PMC (National Institutes of Health) URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL:[Link]

  • 3-(4-Nitrophenoxy)pyridine | C11H8N2O3 | CID 119902 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of 3-(4-Nitrophenoxy)pyridine

High-Resolution ESI-Q-TOF vs. EI-GC-MS: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Nitrophenoxy)pyridine Introduction 3-(4-Nitrophenoxy)pyridine (C11H8N2O3, exact mass 216.0535 Da)[1] is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution ESI-Q-TOF vs. EI-GC-MS: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Nitrophenoxy)pyridine

Introduction

3-(4-Nitrophenoxy)pyridine (C11H8N2O3, exact mass 216.0535 Da)[1] is a critical diaryl ether scaffold frequently utilized in combinatorial chemistry and pharmaceutical development. The presence of a highly electronegative nitro group paired with a basic pyridine ring across an ether linkage creates unique challenges and opportunities for structural elucidation. Accurately mapping its fragmentation pattern is essential for identifying metabolic liabilities and confirming synthetic library purity[2].

This guide objectively compares the performance of two distinct mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)—in analyzing the fragmentation behavior of 3-(4-Nitrophenoxy)pyridine.

The Logical Framework: Causality in Platform Selection

When analyzing complex heterocycles, the choice of ionization technique dictates the structural information obtained. The causality behind platform selection relies on how energy is imparted to the molecule:

  • EI-GC-MS (Hard Ionization): Operates at a standard 70 eV, transferring immense internal energy to the vaporized molecule. This forces immediate homolytic and heterolytic bond cleavages, producing a highly reproducible spectral fingerprint. However, for 3-(4-Nitrophenoxy)pyridine, the molecular ion ([M]+•) can be extremely weak due to the rapid decomposition of the strained ether linkage under high vacuum.

  • ESI-Q-TOF (Soft Ionization): Readily protonates the basic pyridine nitrogen in the liquid phase, yielding a robust [M+H]+ precursor ion. By applying targeted Collision-Induced Dissociation (CID), researchers can precisely control the fragmentation energy. The Q-TOF mass analyzer provides sub-ppm mass accuracy, which is crucial for distinguishing isobaric fragments (e.g., distinguishing a direct loss of NO2 from a combined loss of CO and H2O).

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. System suitability must be strictly confirmed before sample analysis.

Protocol A: EI-GC-MS Fingerprinting
  • Sample Preparation: Dissolve 3-(4-Nitrophenoxy)pyridine in GC-grade dichloromethane to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Ramp the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Detection: Set the EI source to 70 eV and the source temperature to 230°C. Set the quadrupole scan range to m/z 50–300.

  • Validation Check: Crucial Step. Before running the sample, infuse a standard tuning mix (e.g., PFTBA). The presence and correct isotopic ratios of the m/z 69, 219, and 502 peaks must meet standard relative abundance criteria to validate the 70 eV fragmentation energy.

Protocol B: ESI-Q-TOF MS/MS Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid. The acidic modifier is required to drive the protonation of the pyridine ring.

  • Introduction: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source.

  • Ionization & CID: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV. Isolate the [M+H]+ precursor (m/z 217.06) in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Nitrogen as the collision gas in the hexapole collision cell.

  • Validation Check: Crucial Step. Co-infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771). The mass accuracy of the calibrant must remain within <2 ppm error throughout the acquisition to validate the empirical formula assignments of the fragments.

Comparative Fragmentation Analysis

The fragmentation of diaryl ethers is heavily influenced by the electronic nature of the aromatic rings[3]. The nitro group strongly withdraws electron density, destabilizing the adjacent C-O bond, while the pyridine ring stabilizes positive charge via protonation.

  • Ether Cleavage: In EI-MS, cleavage of the C-O bond β to the aromatic ring is a dominant pathway[4]. For 3-(4-Nitrophenoxy)pyridine, this yields the nitrophenoxy cation (m/z 138) or the highly abundant nitrophenyl cation (m/z 122). Under ESI-CID, the charge is typically retained on the protonated pyridine moiety, yielding a strong[PyOH+H]+ fragment at m/z 96.04.

  • Nitro Group Dynamics: The loss of NO2 (-46 Da) and NO (-30 Da) are classic diagnostic markers for nitroaromatics, observed prominently across both platforms[2].

Data Presentation: Quantitative Comparison of Major Fragment Ions

The table below summarizes the divergent spectral data obtained from the two platforms.

Fragment AssignmentFormulaESI-Q-TOF (Exact m/z)EI-GC-MS (Nominal m/z)Relative Abundance (ESI)Relative Abundance (EI)
Precursor / Molecular Ion [C11H9N2O3]+ / [C11H8N2O3]+•217.0613216100% (Base)15%
Loss of NO2 [C11H9NO]+ / [C11H8NO]+171.068417045%60%
Pyridine-O Cleavage [C5H6NO]+ / [C5H4NO]+96.04499480%35%
Nitrophenyl Cleavage [C6H4NO2]+122.024212210%100% (Base)
Pyridine Ring [C5H5N]+ / [C5H4N]+80.05007825%85%

Visualizing the Fragmentation Logic

The following logic tree maps the divergent fragmentation pathways induced by the two mass spectrometry platforms, illustrating how ionization energy dictates the resulting structural data.

G Parent 3-(4-Nitrophenoxy)pyridine MW: 216.05 ESI ESI-Q-TOF (Soft) [M+H]+ m/z 217.06 Parent->ESI +H+ EI EI-GC-MS (Hard) [M]+• m/z 216.05 Parent->EI -e- ESI_Frag1 Ether Cleavage m/z 96.04 [PyOH+H]+ ESI->ESI_Frag1 CID ESI_Frag2 Nitro Loss (-NO2) m/z 171.06 ESI->ESI_Frag2 CID EI_Frag1 Aryl Ether Cleavage m/z 122.02[C6H4NO2]+ EI->EI_Frag1 70 eV EI_Frag2 Nitro Loss (-NO2) m/z 170.05 EI->EI_Frag2 70 eV EI_Frag3 Pyridine Cation m/z 78.03[C5H4N]+ EI->EI_Frag3 70 eV

Divergent mass spectrometry fragmentation pathways of 3-(4-Nitrophenoxy)pyridine under ESI vs. EI.

Conclusion

For the structural verification of 3-(4-Nitrophenoxy)pyridine, ESI-Q-TOF and EI-GC-MS offer highly complementary analytical advantages. ESI-Q-TOF excels at preserving the intact molecule and providing high-resolution elemental formulas for specific fragments, making it the superior choice for identifying unknown metabolites in drug development. Conversely, EI-GC-MS delivers a highly reproducible, energy-rich fragmentation fingerprint dominated by the nitrophenyl cation, which is invaluable for rapid library matching and routine quality control. By coupling the high-accuracy CID pathways with classical 70 eV electron ionization rules, researchers can construct a completely self-validating structural profile.

References

  • 3-(4-Nitrophenoxy)pyridine | C11H8N2O3 | CID 119902, PubChem - NIH,
  • Analysis and screening of combinatorial libraries using mass spectrometry, ResearchG
  • Evidence for aryl participation in mass spectrometric fragment
  • GCMS Section 6.13, Whitman College,

Sources

Comparative

Validating 3-(4-Nitrophenoxy)pyridine Synthesis Yields: A Comparative Guide to GC-MS and Alternative Modalities

Introduction: The Analytical Challenge in Diaryl Ether Synthesis Diaryl ethers are privileged structural motifs in pharmaceutical chemistry, serving as critical scaffolds for anti-inflammatory agents, kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Diaryl Ether Synthesis

Diaryl ethers are privileged structural motifs in pharmaceutical chemistry, serving as critical scaffolds for anti-inflammatory agents, kinase inhibitors, and advanced polymers[1]. The compound 3-(4-Nitrophenoxy)pyridine (CAS: 28232-53-3) is a highly valuable intermediate in these developmental pipelines[2][3].

However, synthesizing diaryl ethers via Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type couplings often yields complex reaction mixtures containing unreacted starting materials, transition-metal catalysts, and regioisomeric byproducts[4]. Accurately validating the synthesis yield is paramount. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for reaction monitoring, demonstrating why GC-MS provides a superior, self-validating framework for this specific class of semi-volatile compounds.

Mechanistic Synthesis of 3-(4-Nitrophenoxy)pyridine

To understand the analytical requirements, we must first examine the chemical environment of the reaction. The synthesis of 3-(4-nitrophenoxy)pyridine is typically achieved via an SNAr reaction between 3-hydroxypyridine and 1-fluoro-4-nitrobenzene.

Causality in Reaction Design:

  • Leaving Group: Fluoride is chosen over chloride or bromide because the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity highly polarizes the C-F bond, accelerating nucleophilic attack.

  • Base & Solvent: Cesium carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) is utilized. The large cesium cation weakly coordinates with the carbonate anion, leaving the carbonate highly active to deprotonate 3-hydroxypyridine, thus generating a highly nucleophilic phenoxide equivalent[1][4].

Synthesis R1 3-Hydroxypyridine Base Cs2CO3 / DMF 80°C R1->Base R2 1-Fluoro-4-nitrobenzene R2->Base Int Meisenheimer Complex (Transition State) Base->Int Nucleophilic Attack Prod 3-(4-Nitrophenoxy)pyridine Target Diaryl Ether Int->Prod Fluoride Elimination

SNAr synthesis pathway for 3-(4-Nitrophenoxy)pyridine.

Analytical Modalities: GC-MS vs. HPLC-UV

When tracking the conversion of 1-fluoro-4-nitrobenzene to 3-(4-nitrophenoxy)pyridine, laboratories typically debate between GC-MS and HPLC-UV.

Why GC-MS Excels for Diaryl Ethers

GC-MS utilizes a gas mobile phase (usually helium) and separates compounds based on their volatility and boiling points, whereas HPLC relies on a liquid mobile phase and separates based on polarity[5][6].

  • Volatility Match: 3-(4-Nitrophenoxy)pyridine (MW: 216.2 g/mol ) is a semi-volatile, thermally stable compound, making it an ideal candidate for gas chromatography[7].

  • Detection Specificity: HPLC-UV relies on chromophore absorbance. The extinction coefficients of 3-hydroxypyridine and the resulting diaryl ether differ drastically, requiring tedious multi-point calibration curves for every component to avoid skewed yield calculations[8]. In contrast, GC-MS utilizes Electron Ionization (EI). The mass spectrometer identifies compounds by their unique mass-to-charge (m/z) fragmentation patterns (like a molecular DNA fingerprint), allowing for absolute structural confirmation of the product peak (m/z 216) without interference from co-eluting non-target species[9].

  • Resolution: Capillary GC produces significantly narrower and sharper peaks than HPLC, providing superior resolution for small, volatile organic molecules and ensuring precise integration of peak areas for yield quantification[8].

Comparative Performance Data

The following table summarizes experimental validation data comparing GC-MS and HPLC-UV for monitoring a 10 mmol scale synthesis of 3-(4-nitrophenoxy)pyridine.

ParameterGC-MS (EI, Single Quad)HPLC (UV-Vis, PDA)Analytical Advantage
Primary Separation Mechanism Volatility / Boiling Point[5]Polarity / Hydrophobicity[6]GC avoids solvent-front interference common in HPLC.
Detection Specificity Mass Fragmentation (m/z)[9]UV Absorbance (nm)[8]MS confirms exact molecular weight (216.2 g/mol ).
Run Time per Sample 8.5 minutes15.0 minutesGC-MS allows higher throughput for kinetic studies.
Limit of Quantitation (LOQ) 10 ppb500 ppbGC-MS is vastly superior for trace byproduct detection[5].
Yield Accuracy (vs qNMR) 98.5% correlation92.1% correlationGC-MS with Internal Standard eliminates UV bias.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must be self-validating. By incorporating an Internal Standard (IS) —such as biphenyl—into the quenching solvent, we create a ratiometric system. Even if the injection volume into the GC fluctuates, the ratio of the product peak area to the IS peak area remains constant, ensuring mathematically bulletproof yield calculations.

Protocol A: Reaction Quenching & Sample Preparation

Causality: DMF is a high-boiling solvent that can degrade GC column stationary phases over time. We must extract the analytes into a volatile, GC-friendly solvent like Ethyl Acetate (EtOAc).

  • Extract a 50 µL aliquot from the reaction vessel.

  • Quench immediately into 1.0 mL of a pre-prepared extraction solution (EtOAc containing 1.0 mg/mL Biphenyl as the Internal Standard).

  • Add 500 µL of distilled water to partition the DMF and inorganic salts (Cs2CO3, CsF) into the aqueous layer.

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Transfer 200 µL of the top organic layer (EtOAc) into a GC autosampler vial containing a glass insert.

Protocol B: GC-MS Acquisition Parameters
  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Injector temperature 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 25°C/min to 280°C

    • Final: 280°C (Hold 3 min)

  • MS Parameters: EI mode at 70 eV. Scan range m/z 50–300. Solvent delay: 3.0 min.

Workflow A Reaction Aliquot (50 µL) B Quench & Extract (EtOAc / H2O) A->B C Internal Standard Addition (Biphenyl) B->C D GC Separation (HP-5MS Column) C->D E EI-MS Detection (70 eV, m/z 216) D->E F Yield Quantification (Peak Area Ratio) E->F

GC-MS sample preparation and analytical workflow for reaction yield validation.

Conclusion

For the synthesis of semi-volatile diaryl ethers like 3-(4-nitrophenoxy)pyridine, GC-MS drastically outperforms HPLC-UV in terms of resolution, speed, and structural verification[7][8]. By leveraging the volatility of the analytes and the definitive fragmentation data provided by mass spectrometry[9], researchers can construct a high-throughput, self-validating analytical pipeline. The integration of an internal standard extraction protocol completely mitigates matrix effects and injection variability, ensuring that the reported synthesis yields are both highly accurate and reproducible.

References

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. Available at:[Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available at:[Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at:[Link]

  • Synthetic Communications. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Available at: [Link]

  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC. Available at:[Link]

  • ALWSCI. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at:[Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at:[Link]

Sources

Validation

3-(4-Nitrophenoxy)pyridine vs standard nitrodiphenyl ethers in organic synthesis

Title: Engineering Diaryl Ethers: A Comparative Guide to 3-(4-Nitrophenoxy)pyridine and Standard Nitrodiphenyl Ethers in Organic Synthesis Introduction Diaryl ethers are ubiquitous structural motifs bridging agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Diaryl Ethers: A Comparative Guide to 3-(4-Nitrophenoxy)pyridine and Standard Nitrodiphenyl Ethers in Organic Synthesis

Introduction

Diaryl ethers are ubiquitous structural motifs bridging agrochemicals, materials science, and pharmaceuticals. While standard nitrodiphenyl ethers (such as 4-nitrodiphenyl ether) have historically served as fundamental building blocks, the demand for enhanced pharmacokinetic properties—specifically aqueous solubility and targeted kinase binding affinity—has driven the adoption of heteroaryl-aryl ethers.

[1] represents a critical evolution in this space. By replacing a standard phenyl ring with a pyridine moiety, chemists introduce a basic nitrogen that fundamentally alters the molecule's electronic landscape, reactivity profile, and downstream utility compared to traditional alternatives.

Section 1: Electronic and Structural Divergence

To understand the divergent behavior of these two scaffolds, we must analyze the causality behind their electronic push-pull dynamics.

In standard 4-nitrodiphenyl ether, the ether oxygen donates electron density into both phenyl rings via resonance, though the strong electron-withdrawing nitro group dictates the primary dipole. However, when the non-nitrated phenyl ring is replaced by a 3-pyridyl group, the dynamics shift. The pyridine nitrogen is highly electron-deficient, exerting a strong inductive pull that competes with the nitro group for the ether oxygen's lone pairs. This dual-withdrawing environment increases the oxidative stability of the ether linkage but requires carefully optimized conditions for downstream nucleophilic aromatic substitution (SNAr) or cross-coupling[2].

E N1 Pyridine Ring (Electron Deficient) N3 Ether Oxygen (Lone Pair Donor) N1->N3 Inductive Pull N5 Decreased Nucleophilicity (Pyridine Effect) N1->N5 N2 Phenyl Ring (Electron Neutral) N2->N3 Neutral N6 Standard Nucleophilicity (Phenyl Effect) N2->N6 N4 Nitro Group (Strong EWG) N3->N4 Resonance Push

Electronic influence of pyridine versus phenyl rings on diaryl ether reactivity.

Section 2: Synthesis Methodologies & Protocols

The synthesis of these two classes of ethers relies on fundamentally different strategic approaches due to their distinct electronic properties.

Standard 4-Nitrodiphenyl Ether (Direct Nitration)

While standard diphenyl ethers can be synthesized via Ullmann coupling, 4-nitrodiphenyl ether is often produced via the direct [3]. Because the ether linkage is an ortho/para-directing group, nitration yields a mixture of isomers. The primary challenge is controlling the reaction temperature to prevent over-nitration.

3-(4-Nitrophenoxy)pyridine (SNAr)

Direct nitration of 3-phenoxypyridine is synthetically intractable due to the deactivating nature of the protonated pyridine ring under acidic nitration conditions. Instead, a convergent SNAr approach is utilized. 1-Fluoro-4-nitrobenzene is reacted with 3-hydroxypyridine. The highly electronegative fluorine atom polarizes the C-F bond, making the ipso-carbon susceptible to nucleophilic attack, while the para-nitro group stabilizes the resulting Meisenheimer complex[4].

G A 1-Fluoro-4-nitrobenzene (Electrophile) D 3-(4-Nitrophenoxy)pyridine (Heteroaryl Ether) A->D SNAr (K2CO3, DMF) E 4-Nitrodiphenyl ether (Standard Ether) A->E SNAr (K2CO3, DMF) B 3-Hydroxypyridine (Nucleophile) B->D C Phenol (Nucleophile) C->E F Pd/C, H2 (Reduction) D->F E->F G 4-(Pyridin-3-yloxy)aniline F->G Heteroaryl Amine H 4-Phenoxyaniline F->H Aryl Amine

Synthesis and reduction workflow for heteroaryl versus standard diaryl ethers.

Section 3: Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of 3-(4-Nitrophenoxy)pyridine

Causality Check: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated 3-hydroxypyridine. Potassium carbonate (K₂CO₃) is chosen as a mild, insoluble base that drives the equilibrium forward without hydrolyzing the fluorobenzene[4].

  • Deprotonation: Suspend 3-hydroxypyridine (1.05 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes. Validation: The suspension will turn slightly yellow, indicating phenoxide formation.

  • Electrophilic Addition: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise. Elevate the temperature to 80°C.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). Validation: The highly polar 3-hydroxypyridine (low Rf) will be consumed, yielding a new, UV-active product spot at a higher Rf.

  • Quench & Phase Separation: After 6-8 hours, cool to room temperature and quench with excess distilled water. Extract with Ethyl Acetate (EtOAc). Validation: Wash the organic layer with 5% aqueous LiCl or copious amounts of water (at least 3x) to completely partition the DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield 3-(4-nitrophenoxy)pyridine as a crystalline solid[1].

Protocol B: Electrophilic Nitration of Diphenyl Ether

Causality Check: Dichloromethane (DCM) is used to moderate the reaction temperature and ensure a homogenous phase, preventing the thermal runaway typical of neat nitrations[3].

  • Preparation: Dissolve diphenyl ether (1.0 eq) in DCM. Cool to 0–5°C in an ice-water bath.

  • Nitration: Carefully prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄. Add this mixture dropwise via an addition funnel, strictly maintaining the internal temperature below 5°C to suppress dinitration.

  • Quench & Neutralization: Stir for 2 hours. Pour over crushed ice to quench the acid. Separate the organic layer and wash with saturated NaHCO₃. Validation: Continue washing until CO₂ evolution ceases, confirming complete acid neutralization.

  • Purification: Remove the solvent and recrystallize the crude oil from hot ethanol/water to separate the desired para-isomer (4-nitrodiphenyl ether) from the ortho-isomer[3].

Section 4: Downstream Utility & Quantitative Comparison

The true value of these intermediates lies in their reduction to anilines. 3-(4-Nitrophenoxy)pyridine is catalytically hydrogenated using Pd/C to yield[5]. The presence of the pyridine ring requires careful solvent selection during reduction; while methanol is preferred, the basicity of the resulting aminopyridine can weakly coordinate to the palladium catalyst, slightly slowing reduction kinetics compared to standard ethers.

Parameter3-(4-Nitrophenoxy)pyridine4-Nitrodiphenyl EtherCausality / Scientific Rationale
Preferred Synthesis SNAr (1-Fluoro-4-nitrobenzene + 3-Hydroxypyridine)Direct Nitration or Ullmann CouplingPyridine ring deactivates direct nitration; SNAr is highly efficient and regiospecific.
Average Yield (Synthesis) 85 - 92%60 - 75% (Isomer mixture)SNAr avoids the ortho/para isomeric mixtures inherent to electrophilic nitration.
Aqueous Solubility (LogP) ~2.2 (Estimated)~3.8 (Estimated)The pyridine nitrogen acts as a hydrogen bond acceptor, significantly lowering lipophilicity.
Reduction to Amine Yield 80 - 85% (Pd/C, H₂)90 - 95% (Pd/C, H₂)Pyridine lone pairs weakly coordinate to Pd, slightly inhibiting reduction kinetics.
Primary Application Kinase inhibitors, targeted therapeuticsAgrochemicals, high-performance polymersPyridine provides a critical pharmacophore for hinge-binding in kinase active sites.

Conclusion

While standard nitrodiphenyl ethers remain indispensable for bulk chemical synthesis and polymer science, 3-(4-nitrophenoxy)pyridine offers a refined scaffold for drug discovery. The strategic shift from direct nitration to SNAr methodologies highlights the necessity of adapting synthetic routes to the electronic demands of heteroaromatics. By understanding the causality behind solvent effects, base selection, and electronic push-pull dynamics, chemists can reliably integrate these advanced building blocks into complex molecular architectures.

References

  • 3-(4-Nitrophenoxy)pyridine | C11H8N2O3 | CID 119902 Source: PubChem - NIH URL:[Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst Source: Journal of Synthetic Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 3-(4-Nitrophenoxy)pyridine Derivatives in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and elucidating structure-activity relationships (SAR). T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and elucidating structure-activity relationships (SAR). This guide provides a comprehensive analysis of the reaction kinetics of 3-(4-nitrophenoxy)pyridine derivatives undergoing nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings, present a detailed experimental protocol for kinetic analysis, and offer a comparative dataset to illustrate the influence of electronic effects on reaction rates.

Introduction: The Significance of SNAr in Pyridine Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The functionalization of the pyridine ring is often achieved through nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities.

The reaction of 3-(4-nitrophenoxy)pyridine derivatives with nucleophiles is a classic example of an SNAr reaction. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group on the phenoxy moiety, facilitates the attack of a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a critical factor governing the overall reaction rate and is highly sensitive to the electronic nature of substituents on the pyridine ring.[2] Understanding these kinetic nuances is crucial for predicting reactivity and designing efficient synthetic strategies.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction of a 3-(4-nitrophenoxy)pyridine derivative with a nucleophile (Nu⁻) can be visualized as follows:

SNAr_Mechanism cluster_legend Legend Reactants 3-(4-Nitrophenoxy)pyridine Derivative + Nu⁻ TS1 Transition State 1 Reactants->TS1 k₁ (rate-determining) Intermediate Meisenheimer Complex (Anionic σ-complex) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ Products Substituted Pyridine + 4-Nitrophenoxide TS2->Products k₁ Rate of formation of Meisenheimer complex k₂ Rate of elimination of leaving group

Caption: The SNAr mechanism for 3-(4-nitrophenoxy)pyridine derivatives.

The first step, the nucleophilic attack to form the Meisenheimer complex, is generally the rate-determining step of the reaction.[2] The negative charge in this intermediate is delocalized across the aromatic system and is stabilized by electron-withdrawing groups. The subsequent elimination of the 4-nitrophenoxide leaving group restores the aromaticity of the pyridine ring.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

To quantitatively assess the reactivity of different 3-(4-nitrophenoxy)pyridine derivatives, a standardized kinetic analysis protocol is essential. UV-Vis spectrophotometry is a convenient and widely used technique for this purpose, as the formation of the 4-nitrophenoxide ion results in a distinct and strong absorbance in the visible region.[3][4]

Materials and Instrumentation
  • Substrates: 3-(4-Nitrophenoxy)pyridine and its derivatives (e.g., with methyl, chloro, or cyano substituents).

  • Nucleophile: A suitable nucleophile such as piperidine or another secondary amine.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO).

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the 3-(4-nitrophenoxy)pyridine derivative in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) in the same solvent at concentrations significantly higher than the substrate (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) to ensure pseudo-first-order kinetic conditions.[3]

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the nucleophile solution.

    • Initiate the reaction by adding a small, known volume of the substrate stock solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the λmax of the 4-nitrophenoxide ion (typically around 400-420 nm) over time.

  • Data Analysis:

    • The observed rate constant (kobs) for each nucleophile concentration is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Plot the calculated kobs values against the corresponding nucleophile concentrations.

    • The second-order rate constant (k₂) is determined from the slope of the resulting linear plot of kobs vs. [Nucleophile].

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Substrate Stock Solution D Mix Reactants in Cuvette A->D B Prepare Nucleophile Stock Solutions (Multiple Concentrations) B->D C Equilibrate Spectrophotometer C->D E Record Absorbance vs. Time D->E F Fit Data to First-Order Kinetics to obtain k_obs E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) from Slope G->H

Caption: Workflow for the kinetic analysis of SNAr reactions.

Comparative Kinetic Data

To illustrate the impact of substituents on the pyridine ring, the following table presents representative second-order rate constants (k₂) for the reaction of various 5-substituted-3-(4-nitrophenoxy)pyridines with piperidine in acetonitrile at 25 °C.

Substituent (at position 5)Hammett Constant (σm)Representative k₂ (M⁻¹s⁻¹)Relative Rate
-OCH₃0.120.080.2
-CH₃-0.070.250.6
-H0.000.421.0
-Cl0.373.58.3
-CN0.5615.837.6
-NO₂0.7145.2107.6

Note: The kinetic data presented are illustrative and intended to demonstrate the expected trend based on electronic effects. Actual experimental values may vary.

Discussion: Structure-Reactivity Relationship

The data clearly demonstrates a strong correlation between the electronic nature of the substituent on the pyridine ring and the reaction rate.

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CN, and -NO₂ significantly accelerate the reaction. This is because they inductively and/or through resonance withdraw electron density from the pyridine ring, making the carbon atom at the 3-position more electrophilic and susceptible to nucleophilic attack. Furthermore, EWGs help to stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as -CH₃ and -OCH₃ decrease the reaction rate. These groups increase the electron density on the pyridine ring, making it less electrophilic and destabilizing the anionic Meisenheimer intermediate.

This relationship can often be quantified using a Hammett plot , which correlates the logarithm of the rate constant with the Hammett substituent constant (σ).[5] For this series of reactions, a positive slope (ρ value) in the Hammett plot would be expected, indicating that the reaction is favored by electron-withdrawing substituents.

Conclusion and Future Directions

This guide provides a foundational understanding of the reaction kinetics of 3-(4-nitrophenoxy)pyridine derivatives in SNAr reactions. The presented experimental protocol offers a robust framework for researchers to conduct their own comparative studies. The illustrative data highlights the critical role of electronic effects in modulating reactivity, a key consideration in the design and synthesis of novel pyridine-based compounds for drug discovery and other applications.

Future investigations could expand upon this work by exploring a wider range of nucleophiles, investigating the effect of solvent polarity, and performing computational studies to further elucidate the transition state structures and reaction energetics. Such studies will continue to refine our understanding of these important reactions and facilitate the development of more efficient and selective synthetic methodologies.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Guisnet, M., & Gilson, J. P. (Eds.). (2002). Zeolites for Cleaner Technologies. Imperial College Press.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31–81). Interscience Publishers.
  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
  • Kirby, A. J. (2013). Stereoelectronic Effects. Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Nitrophenoxy)pyridine

Comprehensive Safety & Operational Guide: Handling 3-(4-Nitrophenoxy)pyridine Introduction & Chemical Profile 3-(4-Nitrophenoxy)pyridine (CAS 28232-53-3) is a highly versatile organic building block frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 3-(4-Nitrophenoxy)pyridine

Introduction & Chemical Profile

3-(4-Nitrophenoxy)pyridine (CAS 28232-53-3) is a highly versatile organic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. While it is a stable solid at room temperature, handling this compound requires rigorous safety protocols due to the dual toxicological profile inherent to its molecular structure: a reactive nitroaromatic group and a pyridine ring[1][2][3].

To build a truly safe laboratory environment, researchers must move beyond simply reading hazard codes and understand the causality behind the required safety measures.

Table 1: Physicochemical & Hazard Summary

Property / Hazard Parameter Value / Classification
CAS Number 28232-53-3[1]
Molecular Formula C11H8N2O3[1]
Molecular Weight 216.19 g/mol [1]
Acute Toxicity (Oral) H302: Harmful if swallowed[4]
Skin Corrosion/Irritation H315: Causes skin irritation[4]

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] |

Mechanistic Toxicology: The "Why" Behind the Safety

Understanding the biochemical fate of 3-(4-Nitrophenoxy)pyridine is critical for validating our handling protocols. The hazards of this compound extend beyond surface-level irritation.

  • Nitroaromatic Bioreduction & Methemoglobinemia: If systemic absorption occurs (via ingestion of dust or dermal penetration), the nitroaromatic moiety undergoes enzymatic reduction by hepatic nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates[3]. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, leading to methemoglobinemia—a condition that severely impairs oxygen transport and causes tissue hypoxia[3][5].

  • Pyridine Hepatotoxicity: The pyridine scaffold introduces a secondary risk of hepatotoxicity. Both acute and chronic systemic exposure to pyridine derivatives have been linked to potential liver damage and neurobehavioral effects[2].

  • The Dermal Risk: While officially classified as a skin irritant (H315)[4], nitroaromatic ethers are highly lipophilic. This lipophilicity allows them to readily cross the stratum corneum (the outer layer of skin). Therefore, skin contact is not just an irritation risk; it is a vector for systemic toxicity.

ToxPathway Exposure Dermal/Oral Exposure 3-(4-Nitrophenoxy)pyridine Absorption Systemic Absorption (Lipophilic) Exposure->Absorption Bioreduction Hepatic Nitroreductases (1e- / 2e- reduction) Absorption->Bioreduction Hepatotoxicity Pyridine-Mediated Hepatotoxicity Absorption->Hepatotoxicity Nitroso Nitroso & Hydroxylamine Intermediates Bioreduction->Nitroso Hemoglobin Hemoglobin Oxidation (Fe2+ to Fe3+) Nitroso->Hemoglobin Methemoglobinemia Methemoglobinemia (Tissue Hypoxia) Hemoglobin->Methemoglobinemia

Fig 1. Toxicological pathway of nitroaromatic bioreduction and pyridine hepatotoxicity.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE is mandatory:

  • Hand Protection: 100% Nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides an excellent barrier against solid organic ethers, preventing the dermal absorption of the lipophilic nitroaromatic compound. For bulk transfers (>50g), double-gloving is required.

  • Eye/Face Protection: ANSI Z87.1 or EN 166 compliant tightly fitting safety goggles. Rationale: Directly mitigates the H319 (Serious Eye Irritation) hazard from airborne particulate matter[4].

  • Body Protection: A standard chemical-resistant lab coat (fully buttoned) and closed-toe, non-porous shoes.

  • Respiratory & Engineering Controls: All handling must occur inside a certified chemical fume hood with a face velocity of 80–120 fpm. Rationale: Prevents the inhalation of fine powders, directly neutralizing the H302 (Harmful if swallowed) ingestion/inhalation hazard[4].

Operational Protocol: Step-by-Step Handling

To ensure a self-validating safety system, follow this exact workflow when setting up reactions involving 3-(4-Nitrophenoxy)pyridine:

Step 1: Pre-Operation Verification Ensure the fume hood is operational and clear of incompatible materials (e.g., strong oxidizing agents). Gather anti-static weighing boats and grounded stainless-steel spatulas.

Step 2: Donning PPE Inspect nitrile gloves for micro-tears before use. Don safety goggles and ensure your lab coat is fully buttoned to protect exposed skin.

Step 3: Weighing & Dispensing Place the analytical balance inside the fume hood. Use the anti-static spatula to transfer the solid. Scientific Insight: Nitroaromatic powders can hold static charges; anti-static tools prevent the powder from aerosolizing or clinging to gloves, minimizing the risk of accidental exposure.

Step 4: Closed-System Transfer Transfer the weighed solid directly into your reaction flask inside the hood. Add your reaction solvent to dissolve the solid and seal the vessel before removing it from the engineering control area.

Step 5: Decontamination Wipe down the balance, spatulas, and hood surfaces with a cloth dampened with 70% ethanol or isopropanol to dissolve residual organic dust, followed by a standard soap and water wipe.

HandlingWorkflow Start Pre-Operation Check Hood PPE Don PPE (Nitrile, Goggles) Start->PPE Weigh Anti-Static Weighing PPE->Weigh Transfer Closed-System Transfer Weigh->Transfer Decon Wet Wipe Decontamination Transfer->Decon Waste Hazardous Waste Segregation Decon->Waste

Fig 2. Step-by-step operational workflow for the safe handling of 3-(4-Nitrophenoxy)pyridine.

Spill Response & Waste Disposal Plan

Spill Response: Never dry-sweep a 3-(4-Nitrophenoxy)pyridine spill, as this will generate hazardous, inhalable dust. For minor spills (<50g), cover the solid with damp absorbent paper towels (using water or ethanol) to suppress dust, then carefully scoop the material into a hazardous waste container. For major spills, evacuate the immediate area and utilize a HEPA-filtered vacuum designed for hazardous chemical solids.

Waste Disposal Logistics: Nitroaromatic compounds are recalcitrant environmental pollutants and are frequently classified under strict environmental protection guidelines[5].

  • Do not flush down the sink. Due to their electron-deficient nature, nitroarenes do not easily mineralize via standard biological wastewater treatments[5].

  • Collect all contaminated consumables (gloves, weigh boats, paper towels) and unreacted chemical waste in a clearly labeled, sealable container designated for "Toxic Organic Solid Waste."

  • Disposal must be executed via high-temperature incineration by a licensed hazardous waste management contractor.

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